Ethyl 2-(4-iodophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJDSUNRSIVGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566358 | |
| Record name | Ethyl (4-iodophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15250-46-1 | |
| Record name | Ethyl (4-iodophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)acetate
CAS Number: 15250-46-1
This technical guide provides a comprehensive overview of Ethyl 2-(4-iodophenyl)acetate, a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a light brown liquid or solid organic compound.[1][2] Its key physical and chemical properties are summarized below, providing essential data for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁IO₂ | [1][3][4] |
| Molecular Weight | 290.10 g/mol | [1][3][4] |
| Boiling Point | 162-164 °C (at 15 Torr) | [1] |
| Density | 1.604 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, protect from light, keep sealed in dry conditions | [1] |
| Form | Liquid or Solid | [1] |
| Color | Light brown | [1] |
| InChI Key | YDJDSUNRSIVGMI-UHFFFAOYSA-N | [2][3] |
| SMILES | O=C(OCC)CC1=CC=C(I)C=C1 | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
| Consensus Log Po/w | 3.16 | [3] |
Spectroscopic Data
Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are typically available from commercial suppliers to confirm the structure and purity of the compound.[3][5]
Synthesis and Production
The primary method for synthesizing this compound is through the Fischer esterification of 4-iodophenylacetic acid with ethanol. This reaction is typically catalyzed by a strong acid.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification (General Procedure)
This protocol is a generalized representation based on standard Fischer esterification procedures, such as the synthesis of ethyl phenylacetate from its corresponding acid.[6][7]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-iodophenylacetic acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the mixture into water. Separate the organic layer.
-
Neutralization: Wash the organic layer with a sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid.[6]
-
Purification: Dry the crude product over an anhydrous salt (e.g., MgSO₄), filter, and purify by vacuum distillation to yield the final product.[6]
Chemical Reactivity and Applications
This compound serves as a crucial building block in organic synthesis, primarily as a pharmaceutical intermediate.[4][8] Its aryl iodide group makes it an excellent substrate for various cross-coupling reactions.
Suzuki Cross-Coupling Reactions
A significant application is its use in palladium-catalyzed Suzuki cross-coupling reactions to form new carbon-carbon bonds.[9] In this reaction, the aryl iodide couples with an aryl boronic acid to produce biaryl compounds. These resulting molecules are of high interest in medicinal chemistry, with some derivatives patented as novel non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Application in Suzuki Coupling
Caption: Use of this compound in a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling (Illustrative)
The following protocol is adapted from a procedure for the closely related compound, ethyl-(4-bromophenyl)-acetate, and illustrates how this compound could be used.[9] The higher reactivity of the iodo-substituent may allow for milder reaction conditions.
-
Reagent Preparation: In a round-bottom flask, combine this compound, an aryl boronic acid (1.5-2.0 equivalents), a base such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using an aqueous system.[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., palladium acetate, Pd(OAc)₂) to the flask.
-
Solvent Addition: Add the solvent system (e.g., water, or a mixture like acetone/water).[9]
-
Reaction: Equip the flask with a condenser, and heat the mixture with stirring for approximately 1 hour at a temperature ranging from 40°C to 100°C, depending on the specific solvent and catalyst system.[9]
-
Product Isolation: Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography to isolate the desired biaryl compound.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and dark place as specified.[2]
References
- 1. 4-IODOPHENYLACETIC ACID ETHYL ESTER | 15250-46-1 [chemicalbook.com]
- 2. Ethyl (4-iodophenyl)acetate | 15250-46-1 [sigmaaldrich.com]
- 3. 15250-46-1 | Ethyl (4-iodophenyl)acetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 15250-46-1,Ethyl 2-(4-iodophenyl)acetate_科盛医药 [coresyn.com]
- 5. 15250-46-1|this compound|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. This compound, CasNo.15250-46-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 9. jeolusa.com [jeolusa.com]
An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(4-iodophenyl)acetate, a versatile chemical intermediate. It covers its chemical identity, physical and chemical properties, safety information, and key experimental protocols relevant to its synthesis and further application in research and development.
Chemical Identity and Synonyms
This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure features a phenyl ring substituted with an iodine atom at the para position, connected to an ethyl acetate group.
Synonyms and Alternative Names:
-
Ethyl (4-iodophenyl)acetate[1]
-
4-Iodophenylacetic acid ethyl ester
-
Ethyl 4-iodophenylacetate
-
Ethyl p-iodophenylacetate
-
Benzeneacetic acid, 4-iodo-, ethyl ester
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This information is critical for experimental design, safety assessment, and quality control.
| Property | Value | Source(s) |
| CAS Number | 15793-03-0 | [2] |
| Molecular Formula | C₁₀H₁₁IO₂ | |
| Molecular Weight | 290.1 g/mol | |
| Boiling Point | 162-164 °C at 15 Torr | |
| Density | 1.604 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C, protect from light |
Safety Information:
This compound is classified with the GHS07 pictogram, indicating that it can be harmful.
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
Experimental Protocols
This section details methodologies for the synthesis of this compound and its potential application in common cross-coupling reactions, providing a foundation for laboratory use.
Synthesis via Fischer Esterification
This compound can be synthesized from 4-iodophenylacetic acid and ethanol through Fischer esterification, a classic acid-catalyzed esterification reaction.
Reaction:
4-Iodophenylacetic acid + Ethanol ⇌ this compound + Water
General Protocol:
-
Reactant Mixture: In a round-bottom flask, combine 4-iodophenylacetic acid and a molar excess of absolute ethanol. Ethanol often serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Application in Heck and Sonogashira Coupling Reactions
The presence of an iodo-substituent on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. These reactions are fundamental in the formation of carbon-carbon bonds.
General Workflow for Cross-Coupling Reactions:
Heck Reaction Protocol Outline:
The Heck reaction involves the coupling of the aryl iodide with an alkene.
-
Materials: this compound, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., triethylamine), and an anhydrous solvent (e.g., DMF).
-
Procedure: In an inert atmosphere, combine the reactants, catalyst, and base in the solvent. Heat the mixture with stirring.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent and water, separate the organic layer, wash, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Sonogashira Reaction Protocol Outline:
The Sonogashira reaction couples the aryl iodide with a terminal alkyne.
-
Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and an anhydrous, degassed solvent (e.g., THF).
-
Procedure: Under an inert atmosphere, combine all reagents in the solvent. Stir the reaction at room temperature or with gentle heating.
-
Work-up: Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the final product using column chromatography.
Biological and Pharmacological Relevance
Currently, there is limited publicly available information specifically detailing the biological activity, signaling pathways, or pharmacological applications of this compound. However, the phenylacetate scaffold is present in various biologically active molecules. The presence of an iodine atom offers a site for further chemical modification, including radiolabeling for imaging studies or the introduction of other functional groups through cross-coupling reactions, making it a compound of interest in drug discovery and development programs. Researchers are encouraged to investigate its potential biological properties based on its structural features.
References
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(4-iodophenyl)acetate
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for Ethyl 2-(4-iodophenyl)acetate, a compound relevant to researchers and professionals in the fields of organic synthesis and drug development. The document outlines the experimental protocols for acquiring NMR data and presents a comprehensive analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, supported by tabular data and structural visualizations.
Experimental Protocols
The acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for the structural elucidation and purity assessment of organic compounds. The data presented herein is based on standard NMR spectroscopic techniques.
General Methodology:
NMR spectra are typically recorded on a spectrometer, such as a Bruker AC-500 FT, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1][2] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), which contains tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]
For a typical analysis, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent and transferred to a 5 mm NMR tube. The spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 30-degree pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.
The following logical workflow illustrates the general process of sample preparation and NMR data acquisition.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-c, H-c' | 7.62 | Doublet (d) | 8.4 | 2H |
| H-b, H-b' | 7.02 | Doublet (d) | 8.4 | 2H |
| H-e | 4.14 | Quartet (q) | 7.1 | 2H |
| H-a | 3.59 | Singlet (s) | - | 2H |
| H-f | 1.25 | Triplet (t) | 7.1 | 3H |
| Data sourced from CDCl₃ solvent.[3] |
¹³C NMR Spectral Data
Disclaimer: The following ¹³C NMR data are estimated values based on known substituent effects and data from similar chemical structures.
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 171.0 |
| C-d (I-C-Ar) | 137.7 |
| C-c, C-c' (Ar-CH) | 131.5 |
| C-b, C-b' (Ar-CH) | 130.0 |
| C-ipso (Ar-C) | 92.0 |
| O-CH₂ | 61.0 |
| CH₂-Ph | 40.5 |
| CH₃ | 14.1 |
Structural Representation and NMR Assignments
The molecular structure of this compound is depicted below, with proton and carbon atoms labeled to correspond with the assignments in the preceding tables. This visualization aids in the correlation of the spectral data with the specific atomic positions within the molecule.
Caption: Molecular structure of this compound with atom labeling for NMR assignments.
This guide serves as a foundational resource for the NMR spectral characteristics of this compound, providing essential data and protocols for scientific and research applications.
References
A Technical Guide to High-Purity Ethyl 2-(4-iodophenyl)acetate for Research and Development
This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity Ethyl 2-(4-iodophenyl)acetate (CAS No. 15250-46-1) for their work. This document provides an overview of commercial suppliers, methodologies for purity assessment, and a workflow for supplier selection.
Commercial Suppliers and Product Specifications
The procurement of high-purity this compound is critical for the reliability and reproducibility of scientific research and the quality of pharmaceutical intermediates. Several commercial suppliers offer this compound at various purity levels. The following table summarizes the offerings from a selection of suppliers. It is important to note that purity claims should always be verified by requesting a lot-specific Certificate of Analysis (CoA).
| Supplier | Stated Purity | Available Quantities | Storage Conditions | Additional Information |
| Bide Pharmatech | ≥ 95%[1] | Gram scale | Sealed refrigeration[1] | Offers custom synthesis and a broad range of products.[1] |
| BLD Pharm | Data available upon request | Inquire | Cold-chain transportation[2] | Online ordering available; COA inquiry service.[2] |
| Sigma-Aldrich (Ambeed, Inc.) | 95%[3] | Inquire | Keep in dark place, sealed in dry, 2-8°C[3] | Provides access to Certificate of Analysis and Certificate of Origin.[3] |
| Sigma-Aldrich (ChemScene LLC) | 98%[4][5] | Inquire | 4°C, protect from light[4][5] | Detailed safety information available.[4][5] |
| CoreSyn | ≥ 98% | Inquire | Inquire | Specialized in pharmaceutical intermediates. |
Purity Assessment and Experimental Protocols
Ensuring the purity of this compound is paramount. The primary analytical techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. While supplier-specific protocols are proprietary, the following sections detail standard methodologies that can be adapted for the analysis of this compound.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying potential volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector. A split injection is typically used to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Quantification: Purity is typically determined by area percent. For more accurate quantification, a calibrated internal standard method can be employed.
High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities
HPLC with UV detection is a cornerstone technique for the potency assay and the detection of non-volatile impurities in active pharmaceutical ingredients and intermediates.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the 4-iodophenyl moiety, which is typically around 230-240 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL).
-
Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full magnetization recovery.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the methylene protons of the ethyl group).
-
Integrate a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Potential Impurities in this compound
The impurity profile of a chemical is highly dependent on its synthetic route. A common method for the synthesis of this compound is the Fischer esterification of 4-iodophenylacetic acid with ethanol in the presence of an acid catalyst.
Potential impurities from this route include:
-
4-Iodophenylacetic acid: Unreacted starting material.
-
Ethanol: Residual solvent/reactant.
-
Di-ethyl ether: A potential by-product from the reaction of ethanol.
-
Other related substances: Isomeric impurities or by-products from the synthesis of the starting material, 4-iodophenylacetic acid.
Supplier Selection Workflow
The selection of a suitable supplier for high-purity chemicals is a critical step in the research and development process. The following diagram illustrates a logical workflow for this process.
References
- 1. kelid1.ir [kelid1.ir]
- 2. store.astm.org [store.astm.org]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. Ethyl 2-(4-phenylphenyl)acetate, a precursor to the nonsteroidal anti-inflammatory drug Felbinac, can be synthesized via this method, highlighting its industrial relevance.[1][2]
This document provides a detailed protocol for the Suzuki coupling reaction of Ethyl 2-(4-iodophenyl)acetate with various arylboronic acids. It includes optimized reaction conditions, quantitative data from representative experiments, and a step-by-step experimental procedure.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4]
Experimental Protocols
The following protocol is a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid. Specific conditions may be optimized for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or a 1,4-Dioxane/water solvent system
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, prepare the catalyst system by dissolving Palladium(II) acetate (0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol) in the chosen solvent. Add this solution to the reaction flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or a 1,4-Dioxane/water mixture) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling reaction under various conditions.
Table 1: Optimization of Reaction Conditions for the Coupling of this compound and Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene | 100 | 12 | 88 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
Table 2: Substrate Scope - Coupling of this compound with Various Arylboronic Acids
Reaction Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (5:1), 100 °C, 6 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-(4-biphenyl)acetate | 95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)acetate | 93 |
| 3 | 4-Fluorophenylboronic acid | Ethyl 2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)acetate | 90 |
| 4 | 3-Thienylboronic acid | Ethyl 2-(4-(thiophen-3-yl)phenyl)acetate | 87 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. ERIC - EJ1002585 - Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential, Journal of Chemical Education, 2012-Aug [eric.ed.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Ethyl 2-(4-iodophenyl)acetate with various boronic acids. The Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds, essential in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. Ethyl 2-(4-phenylphenyl)acetate and its derivatives, synthesized via this method, are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac.[1][2]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][4][5][6][7][8] Aryl iodides, such as this compound, are highly reactive substrates for this transformation due to the facile oxidative addition of the carbon-iodine bond to the palladium(0) catalyst.[9] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[6][10][11]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (this compound), forming a Pd(II) complex.[3][5][7]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium complex, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[3][4][5][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
References
- 1. jeolusa.com [jeolusa.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction between terminal alkynes and Ethyl 2-(4-iodophenyl)acetate. This reaction is a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development, enabling the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide.[1]
Introduction and Applications
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is highly valued in organic synthesis for its mild reaction conditions, tolerance of a wide range of functional groups, and its efficiency in creating complex molecular architectures.[3]
In the context of drug discovery, the Sonogashira coupling is instrumental in synthesizing novel molecular scaffolds. The resulting arylalkyne products from the coupling of terminal alkynes with this compound are valuable intermediates. The ester functionality of this compound can be further modified, and the alkyne moiety provides a versatile handle for subsequent chemical transformations, such as click chemistry, cyclization reactions, or further cross-coupling reactions. This versatility allows for the rapid generation of diverse compound libraries for biological screening.
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Experimental Workflow
The general workflow for a Sonogashira coupling reaction is depicted below. It involves the careful assembly of reactants under an inert atmosphere, followed by the reaction, work-up, and purification of the desired product.[1]
References
Application Notes and Protocols for the Heck Reaction of Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck reaction of Ethyl 2-(4-iodophenyl)acetate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is widely employed in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[3] These notes offer a comprehensive guide to the reaction conditions, including catalyst selection, base, solvent, and temperature, to facilitate the successful synthesis of various substituted alkenes from this compound.
Key Reaction Parameters
The success of the Heck reaction is highly dependent on the careful selection of several key parameters. For this compound, an aryl iodide, the following components are crucial:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction of aryl iodides. Other palladium sources such as palladium chloride (PdCl₂) and pre-formed palladium complexes can also be utilized. The catalyst loading is typically in the range of 1-5 mol%.
-
Alkene Coupling Partner: A variety of alkenes can be coupled with this compound. Electron-deficient alkenes, such as acrylates (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate) and styrenes, are particularly effective coupling partners.[2][4] The alkene is generally used in a slight excess (1.2-1.5 equivalents) relative to the aryl iodide.
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[2] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[5] The choice of base can influence the reaction rate and yield.
-
Solvent: Polar aprotic solvents are typically employed to facilitate the dissolution of the reactants and the palladium catalyst.[6] N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), acetonitrile (MeCN), and toluene are frequently used solvents.[7]
-
Temperature: The Heck reaction is typically conducted at elevated temperatures, generally ranging from 80 to 120 °C, to ensure a reasonable reaction rate.
-
Ligands: While some Heck reactions can proceed without an additional ligand (ligandless), the use of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, can stabilize the palladium catalyst and improve reaction efficiency, particularly for less reactive aryl halides.
Tabulated Reaction Conditions and Yields
The following tables summarize various reported conditions for the Heck reaction of aryl iodides, which can be adapted for this compound, with different alkene coupling partners.
Table 1: Heck Reaction of Aryl Iodides with Acrylates
| Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Acrylate | Pd(OAc)₂ (1) | Et₃N (2) | NMP | 100 | - | High |
| Ethyl Acrylate | Pd(OAc)₂ (1) | Et₃N (2) | DMF/H₂O | 65 | - | High |
| n-Butyl Acrylate | PdCl₂ (0.2) | Et₃N (2) | DMF | 120 | 1.5 | 99 |
Table 2: Heck Reaction of Aryl Iodides with Styrenes
| Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | Et₃N (1.1) | Triethylamine | 100 | 12 | 57 |
| Styrene | Pd-complex 6 (2) | K₂CO₃ (2) | DMF | 60 | 12 | High |
Experimental Protocols
The following are detailed protocols for performing the Heck reaction with this compound.
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
This protocol describes a general procedure for the ligandless Heck reaction.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.01-0.05 equiv.), and anhydrous DMF.
-
Add triethylamine (2.0-3.0 equiv.) followed by n-butyl acrylate (1.2-1.5 equiv.) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol utilizes a phosphine ligand to enhance catalyst stability and efficiency.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Schlenk flask
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.06 equiv.).
-
Add triethylamine as the solvent and base.
-
Add styrene (1.2 equiv.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add 1 M HCl aqueous solution to the reaction mixture at a temperature below 15 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general workflow for a typical Heck reaction experiment.
Caption: General workflow for the Heck reaction.
The Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. youtube.com [youtube.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sctunisie.org [sctunisie.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Amines with Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of various primary and secondary amines with Ethyl 2-(4-iodophenyl)acetate. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2]
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis due to its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods for the synthesis of arylamines.[1] The reaction typically involves the coupling of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is as follows:
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Commonly employed precatalysts include Pd₂(dba)₃, Pd(OAc)₂, and various preformed palladium-ligand complexes. Pd(0) sources are often preferred as they do not require an in-situ reduction step.[3]
-
Ligand: The choice of phosphine ligand is critical for achieving high catalytic activity and selectivity. Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) and bidentate phosphine ligands (e.g., BINAP, DPPF) are commonly used.[1] The ligand choice often depends on the nature of the amine and the aryl halide.
-
Base: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃).[4] For substrates containing base-sensitive functional groups like esters, milder bases such as Cs₂CO₃ or K₃PO₄ may be necessary to avoid side reactions.[4][5]
-
Solvent: Anhydrous and deoxygenated solvents are crucial for maintaining catalytic activity. Toluene, dioxane, and THF are the most commonly used solvents.
-
Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (80-120 °C), depending on the reactivity of the substrates and the catalyst system employed.
Experimental Protocols
The following protocols provide a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amines to achieve optimal yields.
Protocol 1: General Procedure for Primary and Secondary Amines
Materials:
-
This compound
-
Amine (e.g., morpholine, n-butylamine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol of Pd), and the phosphine ligand (0.02-0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with the inert gas three times.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add anhydrous, degassed toluene (3-5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: Procedure with a Milder Base for Base-Sensitive Substrates
This protocol is recommended when using amines that may be sensitive to strong bases or to minimize potential hydrolysis of the ester functionality.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane or toluene
Procedure:
-
Follow the setup procedure as described in Protocol 1, substituting sodium tert-butoxide with cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Use anhydrous dioxane or toluene as the solvent.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
Follow the workup and purification steps as outlined in Protocol 1.
Data Presentation
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various aryl iodides with different classes of amines. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a strong basis for reaction optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.1) | Toluene | 100 | 24 | 95 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 12 | 85 |
| 4 | Diethylamine | Pd₂(dba)₃ (1.5) | DPPF (3) | LHMDS (1.5) | Dioxane | 100 | 20 | 78 |
| 5 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.1) | Toluene | 100 | 24 | 91 |
| 6 | Pyrrolidine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl iodide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine product and regenerates the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds and other valuable organic scaffolds utilizing Ethyl 2-(4-iodophenyl)acetate as a key building block. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a versatile starting material for the synthesis of a wide array of biaryl and substituted aromatic compounds. The presence of the reactive carbon-iodine bond allows for facile palladium-catalyzed cross-coupling reactions, making it an ideal substrate for introducing molecular diversity. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, further expanding its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This guide details four major classes of palladium-catalyzed cross-coupling reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows and catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] Due to the high reactivity of the C-I bond, this compound is an excellent substrate for this transformation, enabling the synthesis of a diverse range of biaryl compounds. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[2]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of Ethyl 2-(4-bromophenyl)acetate (a close analog) with various arylboronic acids. These conditions are readily adaptable for this compound, which is expected to show equal or greater reactivity.[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆:H₂O | 100-105 | 1 | High |
| 2 | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone:H₂O | 40-45 | 1 | High |
| 3 | Phenylboronic acid | Pd(OAc)₂ (15) | K₂CO₃ | H₂O | 90-95 | 1 | High |
Data adapted from studies on the analogous ethyl-(4-bromophenyl)-acetate.[3]
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent mixture of toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.[2]
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[4] This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives from this compound.
General Reaction Scheme
Caption: General scheme for the Heck reaction of this compound.
Quantitative Data
The following table presents representative yields for the Heck reaction of various aryl iodides with different alkenes. These conditions can serve as a starting point for the reaction with this compound.
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 130-140 | 56-94 |
| 2 | 2-Iodobenzoate | Styrene | Pd(OAc)₂ | Et₃N | CH₃CN | 85 | 80-93 |
| 3 | Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ | KOAc | DMF | 100 | 79 |
Data adapted from various sources.[5][6]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, ethyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triethylamine (Et₃N, 2-3 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the alkene, and the palladium catalyst.
-
Add anhydrous DMF (to a concentration of 0.1-0.5 M with respect to the aryl iodide).
-
Add triethylamine.
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS (typically a few hours to 24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[7] This reaction is a valuable tool for the synthesis of conjugated systems and is widely used in materials science and medicinal chemistry.
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Quantitative Data
The following table provides representative yields for the Sonogashira coupling of various aryl iodides with terminal alkynes.
| Entry | Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | 89 |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | n-PrNH₂ | PhH | 76 |
| 3 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | 98 |
Data adapted from various sources.[7][8][9]
Experimental Protocol
Materials:
-
This compound (0.81 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Copper(I) iodide (CuI, 0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a solution of this compound in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction for 3 hours at room temperature.
-
Dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[7] This reaction is of great importance in the pharmaceutical industry for the synthesis of a wide range of biologically active molecules.
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data
The following table presents representative yields for the Buchwald-Hartwig amination of various aryl iodides with different amines.
| Entry | Aryl Iodide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | 97 |
| 2 | 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ | K₃PO₄ | - | 81 |
| 3 | 3-Iodopyridine | p-Toluidine | Ni(acac)₂ | K₃PO₄ | - | 86 |
Data adapted from a study on nickel-catalyzed amination, which can be analogous to palladium-catalyzed systems.[4]
Experimental Protocol
Materials:
-
This compound (1 equiv)
-
Amine (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃, 2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
BINAP (0.08 equiv)
-
Toluene
Procedure:
-
Mix this compound, the amine, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene.
-
Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.
-
Filter the resulting mixture through celite and concentrate the filtrate.
-
Purify the resultant residue by silica gel column chromatography to give the desired N-aryl acetate derivative.
Experimental Workflows and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for a typical cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jeolusa.com [jeolusa.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 2-(4-iodophenyl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-iodophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its structure, featuring an aryl iodide and an ethyl acetate moiety, makes it an ideal building block for the synthesis of a wide range of biologically active molecules. The presence of the iodine atom allows for facile carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity is crucial for the construction of biaryl scaffolds, a common motif in many therapeutic agents.
This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs). It also includes a detailed experimental protocol for a key synthetic transformation.
Key Application: Synthesis of Felbinac Analogues
A primary application of this compound is in the synthesis of analogues of Felbinac, a non-steroidal anti-inflammatory drug. Felbinac is the active metabolite of the prodrug Fenbufen and exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The chemical structure of Felbinac is 4-biphenylacetic acid.
The bromo-analogue of the title compound, ethyl 2-(4-bromophenyl)acetate, is utilized in the synthesis of ethyl (4-phenylphenyl)acetate, a direct precursor to Felbinac.[1][2] Given that the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, this compound serves as an excellent, and potentially more efficient, starting material for the synthesis of Felbinac and its derivatives.
The general synthetic approach involves a Suzuki-Miyaura coupling reaction between this compound and an appropriate arylboronic acid. This reaction creates the core biphenyl structure. Subsequent hydrolysis of the ethyl ester furnishes the final carboxylic acid, which is the active pharmacophore.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 4'-alkoxy-[1,1'-biphenyl]-4-acetate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biphenyl derivative. This method is adapted from established procedures for similar aryl iodides.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate the flask and backfill it with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to yield the desired ethyl 4'-alkoxy-[1,1'-biphenyl]-4-acetate.
Data Presentation
The following table summarizes the expected products from the Suzuki-Miyaura coupling of this compound with various arylboronic acids, which are key intermediates in the synthesis of potential anti-inflammatory agents.
| Starting Material 1 | Starting Material 2 | Product | Potential Therapeutic Area |
| This compound | Phenylboronic acid | Ethyl [1,1'-biphenyl]-4-acetate | Anti-inflammatory[1][2] |
| This compound | 4-Methoxyphenylboronic acid | Ethyl 4'-methoxy-[1,1'-biphenyl]-4-acetate | Anti-inflammatory, Antifungal[4][5] |
| This compound | 4-Fluorophenylboronic acid | Ethyl 4'-fluoro-[1,1'-biphenyl]-4-acetate | Anti-inflammatory, Antimicrobial[4] |
Visualizations
Diagram 1: Synthetic Workflow for Felbinac Analogues
Caption: Synthetic workflow for Felbinac analogues.
Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Ethyl 2-(4-iodophenyl)acetate as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(4-iodophenyl)acetate as a key starting material in the synthesis of various pharmaceutical intermediates. Its activated iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. This document outlines detailed protocols for Suzuki, Sonogashira, and Heck reactions, and subsequent transformations to generate valuable scaffolds for drug discovery.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry due to the presence of an aryl iodide moiety, which readily participates in various cross-coupling reactions. The phenylacetate group is a common structural motif in many active pharmaceutical ingredients (APIs), particularly in the non-steroidal anti-inflammatory drug (NSAID) class. Furthermore, the ability to functionalize the aryl ring through carbon-carbon bond formation opens up synthetic routes to a diverse range of complex molecules, including antagonists for targets such as the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in pain and cold sensation pathways.
The general workflow for utilizing this compound involves an initial cross-coupling reaction, followed by hydrolysis of the ester and subsequent amide bond formation to yield final target molecules.
Caption: General synthetic workflow using this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl-iodide bond in this compound is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an ideal substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many pharmaceuticals. This reaction couples this compound with an aryl or heteroaryl boronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
p-tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data (Representative):
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 89 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is instrumental in creating rigid scaffolds found in various bioactive molecules.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF, followed by triethylamine (2.5 eq.) and phenylacetylene (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the triethylammonium iodide salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Quantitative Data (Representative):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA | THF | RT | 8 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine | DMF | 50°C | 6 | 91 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | 4 | Cs₂CO₃ | Acetonitrile | 60°C | 10 | 88 |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a route to precursors for various pharmaceutical agents.
Caption: Experimental workflow for the Heck reaction.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add triethylamine (2.0 eq.), ethyl acrylate (1.5 eq.), and palladium(II) acetate (3 mol%).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data (Representative):
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (3) | TEA | DMF | 100 | 24 | 85 |
| 2 | Styrene | Pd(PPh₃)₄ (3) | NaOAc | DMAc | 120 | 20 | 82 |
| 3 | n-Butyl acrylate | Herrmann's catalyst (1) | K₂CO₃ | NMP | 110 | 18 | 88 |
Application in the Synthesis of a TRPM8 Antagonist Scaffold
The products from the initial cross-coupling reactions can be further elaborated to synthesize scaffolds for TRPM8 antagonists. A common feature of many TRPM8 antagonists is a substituted benzamide moiety.
Caption: Synthetic pathway to a generic TRPM8 antagonist scaffold.
Step 1: Hydrolysis of the Ethyl Ester
Protocol:
-
Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Step 2: Amide Coupling
Protocol:
-
Dissolve the carboxylic acid (1.0 eq.) in DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) and stir for 10 minutes.
-
Add the desired amine (1.1 eq.) and continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final amide product.
These protocols demonstrate the versatility of this compound as a starting material for constructing a diverse array of molecular architectures relevant to pharmaceutical research and development. The provided reaction conditions are starting points and may require optimization for specific substrates.
Green Chemistry Approaches for Reactions Involving Ethyl 2-(4-iodophenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for green chemistry approaches to key cross-coupling reactions involving Ethyl 2-(4-iodophenyl)acetate. This versatile building block is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and functional materials. By employing green chemistry principles, these protocols aim to reduce environmental impact, improve safety, and enhance the efficiency of synthetic processes.
Introduction to Green Cross-Coupling Reactions
Traditional cross-coupling reactions often rely on toxic solvents, hazardous reagents, and energy-intensive conditions. Green chemistry offers a paradigm shift by focusing on the use of aqueous media, recyclable catalysts, microwave irradiation, and minimizing waste generation. This section highlights green alternatives for Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as C-H activation strategies, applied to this compound.
Green Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Green approaches focus on replacing traditional organic solvents with water, reducing catalyst loading, and employing ligand-free conditions.
Data Presentation: Comparison of Green Suzuki-Miyaura Protocols
The following table summarizes quantitative data for three green Suzuki-Miyaura coupling protocols for the synthesis of Ethyl 2-(4-biphenylyl)acetate, based on established methods for the analogous bromo-substrate.[1][2] It is anticipated that the more reactive iodo-substrate will perform at least as well under these conditions.
| Protocol | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| A | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ (2 equiv.) | Acetone/Water | 40-45 | 1 | High |
| B | Pd(OAc)₂ (15 mol%) | K₂CO₃ (2.5 equiv.) | Water with TBAB | 85-95 | 1 | Significant |
| C | Pd(OAc)₂ (1.8 mol%) | Na₂CO₃ (2 equiv.) | [bmim]PF₆/Water | 100 | 1 | Significant |
TBAB: Tetrabutylammonium bromide; [bmim]PF₆: 1-butyl-3-methylimidazolium hexafluorophosphate. Yields are reported as "High" or "Significant" as per the source literature for the bromo-analogue; specific yields for the iodo-compound would require experimental determination.
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling (Protocol A)[1][2]
This protocol describes a ligand-free Suzuki-Miyaura coupling in an aqueous acetone medium.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add a mixture of acetone and deionized water (e.g., 1:1 v/v, 5 mL).
-
Add palladium(II) acetate (0.005 mmol, 0.5 mol%).
-
Equip the flask with a reflux condenser and stir the mixture at 40-45 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for the Synthesis of Substituted Phenylacetate Derivatives from Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various substituted phenylacetate derivatives, utilizing Ethyl 2-(4-iodophenyl)acetate as a versatile starting material. The methods described herein employ robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, as well as a cyanation reaction. These transformations allow for the introduction of a diverse range of functional groups onto the phenyl ring, providing access to a library of compounds with potential applications in medicinal chemistry and materials science.
Synthetic Overview
The general synthetic strategy involves the functionalization of the iodo-group of this compound through various cross-coupling reactions. This approach allows for the late-stage diversification of the phenylacetate core structure.
Caption: General synthetic routes for the derivatization of this compound.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the synthesis of various substituted phenylacetate derivatives from this compound or analogous aryl halides.
Table 1: Suzuki Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | ~90 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-85 |
Table 2: Heck Coupling
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | ~80 |
| Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMAc | 120 | 16 | 70-80 |
| Acrylonitrile | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 110 | 20 | ~75 |
Table 3: Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DiPEA | DMF | 50 | 12 | ~90 |
| 1-Heptyne | PdCl₂(dppf) (2) | CuI (4) | Piperidine | Toluene | 60 | 8 | 85-95 |
Table 4: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~80 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~85 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | ~75 |
Table 5: Cyanation
| Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120 | 12 | ~88 |
| CuCN | - | NMP | 200 | 4 | ~68[1] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | DMA | 120 | 15 | ~83 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki Coupling - Synthesis of Ethyl 2-(4-phenylphenyl)acetate
This protocol describes a typical Suzuki-Miyaura coupling reaction.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add potassium phosphate (2.0 equiv.) followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Heck Coupling - Synthesis of Ethyl 2-(4-(2-ethoxycarbonylvinyl)phenyl)acetate
This protocol outlines a typical Heck coupling reaction with an acrylate.[3]
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), ethyl acrylate (1.5 equiv.), palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.02 equiv.).
-
Add anhydrous DMF and triethylamine (2.0 equiv.).
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.
Protocol 3: Sonogashira Coupling - Synthesis of Ethyl 2-(4-(phenylethynyl)phenyl)acetate
This protocol describes a classic Sonogashira coupling.[4][5][6]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate) to afford the desired alkyne.
References
Troubleshooting & Optimization
How to improve low yield in Suzuki coupling of Ethyl 2-(4-iodophenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of the Suzuki-Miyaura coupling reaction for Ethyl 2-(4-iodophenyl)acetate.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
1. Catalyst and Ligand Inactivity or Inappropriateness
-
Question: My reaction is sluggish or shows no conversion. What could be wrong with my catalyst system?
-
Answer: Catalyst degradation or an inappropriate choice of catalyst and ligand are common culprits for low yield.
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Catalyst Degradation: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.
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Ligand Choice: The ligand plays a critical role in the efficiency of the catalytic cycle. For aryl iodides, especially those with electron-withdrawing groups like the ethyl acetate moiety, bulky and electron-rich phosphine ligands are often more effective than triphenylphosphine (PPh₃), particularly at lower temperatures. Consider screening ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbenes (NHCs), which can promote the oxidative addition and reductive elimination steps.[1]
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Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity.
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2. Suboptimal Base and Solvent Selection
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Question: I am observing significant side reactions and low product yield. Could my base or solvent be the issue?
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Answer: The choice of base and solvent is crucial for an efficient Suzuki coupling.
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Base: The base activates the organoboron species, facilitating transmetalation. However, a base that is too strong or nucleophilic can lead to side reactions, such as hydrolysis of the ester group in your substrate.
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For substrates with base-sensitive groups like esters, milder bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium fluoride (KF) are often preferred.[2]
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In some cases, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve yields, especially with challenging substrates.[1]
-
-
Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.
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Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1]
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Often, a mixture of an organic solvent with water is employed to dissolve the inorganic base. The presence of water can also influence the reaction rate.
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Ensure your solvents are properly degassed to remove oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling.[3]
-
-
3. Inadequate Reaction Conditions: Temperature and Time
-
Question: My reaction seems to stall before completion. Should I adjust the temperature or reaction time?
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Answer: Temperature and reaction time are critical parameters that often require optimization.
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Temperature: While aryl iodides are generally reactive, lower temperatures (around 50°C) can sometimes lead to inefficient coupling when using traditional Pd/PPh₃ systems.[4] Increasing the temperature can often improve the reaction rate and yield. However, excessively high temperatures may lead to decomposition of the catalyst or substrates. A screening of temperatures (e.g., 60°C, 80°C, 100°C) is recommended.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or the formation of byproducts.
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4. Common Side Reactions
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Question: I am observing significant byproducts in my reaction mixture. What are they and how can I minimize them?
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Answer: Several side reactions can compete with the desired Suzuki coupling, leading to low yields.
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Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen.[4] Thoroughly degassing your solvents and maintaining an inert atmosphere can minimize this.
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Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene. Using a more stable boronate ester (e.g., a pinacol ester) or carefully controlling the amount of water and the reaction conditions can mitigate this issue.[4]
-
Dehalogenation: The aryl iodide can be reduced to the corresponding arene. This is often promoted by certain bases and solvents.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for optimizing the Suzuki coupling of this compound?
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A1: A good starting point would be to use a catalyst system known to be effective for aryl iodides, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos). A common base to start with is K₂CO₃ or K₃PO₄ in a solvent system like toluene/water or dioxane/water at a temperature of 80-100°C.
-
-
Q2: My boronic acid is not very stable. What can I do?
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A2: If you suspect your boronic acid is degrading under the reaction conditions (protodeborylation), consider converting it to a more stable boronate ester, such as a pinacol ester. These are generally more robust and can be used directly in the Suzuki coupling.
-
-
Q3: How important is degassing the reaction mixture?
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A3: Degassing is critical for the success of many Suzuki couplings. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[3] It is highly recommended to degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q4: Can I use an aqueous solvent system for this reaction?
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A4: Yes, aqueous solvent systems can be very effective and offer "green" chemistry advantages. Several protocols using water as a solvent with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or in a mixture with a co-solvent like acetone have been reported for the synthesis of the target molecule.[5]
-
Quantitative Data Summary
The following table summarizes results from three different aqueous-based Suzuki coupling methods for the synthesis of Ethyl (4-phenylphenyl)acetate from Ethyl 2-(4-bromophenyl)acetate and phenylboronic acid, which can serve as a starting point for optimizing the reaction with the iodo-analog.
| Condition | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Time (hr) | Reported Yield (%) |
| Method 1 | Pd(OAc)₂ (unspecified) | K₂CO₃ | Water with TBAB | 85-95 | 1 | High |
| Method 2 | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone:Water | 40-45 | 1 | High |
| Method 3 | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆:Water | 100-105 | 1 | High |
Data adapted from a study on green Suzuki coupling reactions for the synthesis of Ethyl (4-phenylphenyl)acetate.[5] Note that the original study used the bromo-analog.
Experimental Protocols
Protocol 1: Aqueous Suzuki Coupling with TBAB
This protocol is based on a green chemistry approach for the synthesis of Ethyl (4-phenylphenyl)acetate.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 1.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%).
-
Solvent Addition: Add degassed water to the flask.
-
Reaction: Heat the reaction mixture to 90-95°C with vigorous stirring for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling in an Organic Solvent System
This is a general protocol that can be adapted for the Suzuki coupling of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst and Ligand Addition: Add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times. Add a degassed solvent mixture (e.g., toluene and water in a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 4-12 hours, or until TLC analysis indicates completion.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jeolusa.com [jeolusa.com]
Technical Support Center: Troubleshooting Deiodination of Ethyl 2-(4-iodophenyl)acetate in Pd-Catalyzed Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering the undesired deiodination of ethyl 2-(4-iodophenyl)acetate during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of ethyl 2-phenylacetate as a byproduct in my reaction. What is causing this?
A1: The formation of ethyl 2-phenylacetate is a result of a common side reaction known as hydrodehalogenation or, in this specific case, deiodination. In this process, the iodine atom on your starting material, this compound, is replaced by a hydrogen atom. This side reaction is competitive with the desired cross-coupling and can significantly lower the yield of your target molecule.
Q2: What are the primary factors that promote the deiodination of this compound?
A2: Several factors can contribute to an increased rate of deiodination:
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Reaction Temperature: Higher temperatures can sometimes favor the deiodination pathway.
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Choice of Base: The type and strength of the base used can play a crucial role. Some bases can act as hydride donors or facilitate pathways that lead to deiodination.
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Solvent: The solvent can be a source of hydrogen atoms, contributing to the unwanted side reaction. Alcohols, in particular, can be problematic.
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Palladium Catalyst and Ligands: The choice of palladium precursor and, more importantly, the phosphine ligand can influence the relative rates of the desired coupling and the undesired deiodination.
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Presence of Water or Other Protic Impurities: Water can serve as a hydrogen source for the deiodination process.[1]
Q3: How can I minimize the deiodination of my substrate in a Suzuki-Miyaura coupling reaction?
A3: To minimize deiodination in a Suzuki-Miyaura coupling, consider the following adjustments:
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Optimize the Base: Weaker bases are often less prone to inducing deiodination. Consider switching from strong bases like alkoxides to milder options such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
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Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle over the deiodination pathway.
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Control the Temperature: Running the reaction at the lowest effective temperature can help to disfavor the deiodination side reaction.
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Use Anhydrous Conditions: Ensure that your solvents and reagents are dry to minimize water as a potential hydrogen source.
Q4: I am performing a Heck reaction with this compound and an alkene, but deiodination is the major outcome. What can I do?
A4: In the context of a Heck reaction, the following strategies can help to suppress deiodination:
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Ligand Choice: The use of specific phosphine ligands can be critical. For instance, bidentate phosphine ligands are sometimes employed to stabilize the palladium center and promote the desired Heck pathway.
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Base Selection: Triethylamine (Et₃N) is a common base in Heck reactions. If deiodination is an issue, you might explore other organic or inorganic bases.
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Reaction Additives: In some cases, the addition of salts like Ag₂CO₃ can be beneficial, although their effect should be empirically tested for your specific system.
Q5: In my Sonogashira coupling of this compound with a terminal alkyne, I am seeing significant formation of ethyl 2-phenylacetate. How can I address this?
A5: For Sonogashira couplings, where a copper co-catalyst is often used, consider these points to reduce deiodination:
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Copper-Free Conditions: The presence of a copper co-catalyst can sometimes influence side reactions. Exploring a copper-free Sonogashira protocol might be beneficial.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) is a crucial component. Ensure it is of high purity and consider screening different amine bases.
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Ligand and Palladium Source: The combination of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and any additional phosphine ligands can impact the reaction outcome. Experimenting with different catalyst systems may be necessary.
Data Presentation
Disclaimer: The following tables summarize data from studies on aryl halides that are structurally similar to this compound. The yields are indicative and may vary for the specific substrate.
Table 1: Influence of Base on Suzuki-Miyaura Coupling vs. Dehalogenation
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Coupling Yield (%) | Dehalogenation Yield (%) |
| 1 | 4-Bromoacetophenone | K₂CO₃ | Toluene/H₂O | 100 | >95 | <5 |
| 2 | 4-Bromoacetophenone | Na₂CO₃ | Toluene/H₂O | 100 | 90 | 10 |
| 3 | 4-Bromoacetophenone | K₃PO₄ | Toluene/H₂O | 100 | >95 | <5 |
| 4 | 4-Iodotoluene | Cs₂CO₃ | Dioxane/H₂O | 80 | 92 | 8 |
Table 2: Effect of Ligand on Heck Reaction Yield
| Entry | Aryl Halide | Olefin | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | n-Butyl acrylate | PPh₃ | Et₃N | DMF | 100 | 95 |
| 2 | Iodobenzene | n-Butyl acrylate | P(o-tol)₃ | Et₃N | DMF | 100 | 98 |
| 3 | 4-Iodoacetophenone | Styrene | None | NaOAc | NMP | 140 | 85 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
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Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling of this compound
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Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Base and Solvent: Add a base, for example, Et₃N (1.5 mmol), and a suitable solvent like DMF or acetonitrile (5 mL).
-
Reaction: Heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, filter off any solids, and dilute the filtrate with water and ethyl acetate. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
Protocol 3: Sonogashira Coupling of this compound
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) in a solvent such as THF or DMF (5 mL).
-
Catalyst and Reagents: Add the terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper co-catalyst such as CuI (0.05 mmol, 5 mol%).
-
Base Addition: Add an amine base, for instance, Et₃N (2.0 mmol).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours, monitoring by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash chromatography.
Mandatory Visualization
Caption: A flowchart for troubleshooting deiodination in Pd-catalyzed reactions.
References
Technical Support Center: Purification of Ethyl 2-(4-iodophenyl)acetate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Ethyl 2-(4-iodophenyl)acetate reaction products using column chromatography. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane (or heptane) and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired product. Based on similar compounds, a starting point for TLC analysis could be a 9:1 or 8:2 hexane:ethyl acetate mixture.[1][2] One literature source specifies a dichloromethane/heptane (8:2) mixture for a similar purification.
Q2: What are the potential impurities I might encounter?
A2: Potential impurities depend on the synthetic route but can include unreacted starting materials such as 4-iodophenylacetic acid, excess ethanol, and byproducts from side reactions. If the starting material is an acid, residual acid can be a common impurity. In some cases, over-reaction or side reactions on the aromatic ring could lead to other iodinated species.
Q3: My crude product is an oil and won't solidify. Can I still purify it by column chromatography?
A3: Yes, column chromatography is an excellent method for purifying oily products. The crude oil can be dissolved in a minimal amount of the initial, low-polarity eluent or another suitable solvent like dichloromethane for loading onto the column. If the oil is not soluble in the eluent, a technique called "dry loading" can be used.[3][4]
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations. The exact amount will depend on the separation difficulty as determined by TLC.
Q5: Should I use isocratic or gradient elution?
A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of the impurity profile.
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Isocratic elution is simpler and sufficient if the impurities are well-separated from the product on the TLC plate.
-
Gradient elution is often more effective for separating compounds with a wider range of polarities, as it can speed up the elution of more strongly retained compounds, resulting in sharper peaks and reduced solvent consumption.[3][5][6]
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of this compound.
Issue 1: The product is not eluting from the column.
| Cause | Solution |
| Solvent system is not polar enough. | The compound has a strong affinity for the polar silica gel and is not being carried by the mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[7] |
| Compound has degraded on the silica gel. | Some compounds can be sensitive to the acidic nature of silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if degradation spots appear. If degradation is an issue, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.[4] |
Issue 2: Poor separation of the product from impurities (overlapping fractions).
| Cause | Solution |
| Improperly packed column. | Air bubbles, cracks, or an uneven silica gel bed can lead to channeling of the solvent and poor separation. Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry.[7] |
| Sample band was too broad. | Loading the sample in too much solvent will cause the initial band to be wide, leading to broad, overlapping elution bands. Dissolve the crude product in the absolute minimum amount of solvent before loading. For poorly soluble samples, use the dry loading technique.[3][8] |
| Inappropriate solvent system. | The chosen eluent may not have sufficient selectivity to resolve the product from a closely eluting impurity. Experiment with different solvent systems during the TLC analysis phase. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.[9] |
| Column overloading. | Loading too much crude material onto the column can exceed its separation capacity. Use an appropriate amount of silica gel for the amount of crude product being purified.[7] |
Issue 3: The purified product contains colored impurities.
| Cause | Solution |
| Co-eluting colored impurity. | A colored impurity may have a similar polarity to the desired product. If the separation is not complete, the colored impurity will be present in the product fractions. Try to optimize the solvent system for better separation. |
| Degradation on the column. | The product or an impurity might be degrading on the column to form a colored species. See the solution for compound degradation in Issue 1. |
Data Presentation
Table 1: Column Chromatography Parameters for Phenylacetate Analogs
| Compound | Stationary Phase | Eluent System | Observed Rf | Yield | Purity | Reference |
| This compound | Silica Gel | Dichloromethane/Heptane (8:2) | Not specified | 96% | Not specified | |
| Analogous Phenylprop-2-en-1-ol | Silica Gel | Hexane/Ethyl Acetate (8:2) | Not specified | 40-64% | Not specified | [1] |
| Analogous Allyl Carbonate | Silica Gel | Hexane/Ethyl Acetate (9:1) | Not specified | 67% | Not specified | [1] |
| Indolylglycine derivatives | Silica Gel | Hexane/Ethyl Acetate (9:1) | Not specified | 58-97% | Not specified | [6] |
Note: The data in this table is compiled from various sources and may involve compounds with structural similarities to this compound. These values should be used as a guideline for developing a purification protocol.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.
-
-
Column Preparation (Wet Packing):
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Select a glass column of an appropriate size based on the amount of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 0.5 cm) over the plug.
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
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Pour the slurry into the column. Gently tap the column to ensure the silica packs down evenly without any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[10]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum possible volume of the initial eluent. Carefully add the solution to the top of the column using a pipette, allowing it to absorb into the silica gel.
-
Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a different volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[3]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the column size and the separation.
-
Isocratic Elution: Continue eluting with the same solvent system throughout the purification.
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Gradient Elution: Start with the low-polarity solvent system. Gradually increase the polarity by adding progressively higher percentages of ethyl acetate to the eluent. This can be done in a stepwise or continuous manner.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. silicycle.com [silicycle.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Palladium Catalyst Removal in Ethyl 2-(4-iodophenyl)acetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving Ethyl 2-(4-iodophenyl)acetate.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium Catalyst After Filtration
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Symptoms: The filtrate remains colored (typically black or grey), and analysis (e.g., ICP-MS) indicates high levels of residual palladium.[1]
-
Possible Causes and Solutions:
Cause Troubleshooting Steps Fine Palladium Particles Passing Through Filter 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is 1-2 cm thick and properly packed. Pre-wetting the Celite® pad with the solvent can enhance its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1] Soluble Palladium Species Present 1. Switch Removal Method: Filtration is effective for heterogeneous catalysts. For soluble palladium, consider using scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.[1] Colloidal Palladium Formation 1. Flocculation: Add a small amount of a flocculating agent to aggregate colloidal particles, making them easier to filter.[1] 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes and Solutions:
Cause Troubleshooting Steps Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1] Insufficient Scavenger Loading or Reaction Time 1. Optimize Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst.[3] 2. Extend Reaction Time: Allow for longer stirring times (e.g., 2-24 hours) to ensure complete scavenging.[4] Monitor progress by analyzing aliquots.[4] Poor Mass Transfer Increase Agitation: Ensure vigorous stirring to facilitate contact between the scavenger and the palladium species in the solution.[4] Product-Palladium Complexation Disrupt Complexation: Consider adding a competing ligand or changing the solvent to break up the product-palladium complex before adding the scavenger.[4]
Problem 3: Product Loss During Purification
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Symptoms: Significant decrease in the yield of this compound after the palladium removal step.
-
Possible Causes and Solutions:
Cause Troubleshooting Steps Non-specific Adsorption to Purification Medium 1. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[3] 2. Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any bound product.[1] 3. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[3] 4. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1] Product Co-precipitation with Palladium Optimize Precipitation Conditions: If inducing precipitation of palladium, carefully select the precipitating agent and conditions to avoid co-precipitation of the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most common methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or phosphine functionalities).[3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[3]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[2][3]
Q2: How do I choose the best palladium removal method for my experiment with this compound?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) form and its oxidation state (Pd(0) or Pd(II)).[3]
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]
-
Required Purity Level: For applications with stringent limits on residual metals, such as in pharmaceutical development, a combination of methods (e.g., filtration followed by scavenging) may be necessary.[1]
-
Stability and Polarity of this compound: The properties of your product will influence the feasibility of methods like chromatography and extraction.[1]
Q3: What is Celite® and how does it aid in palladium removal?
A3: Celite® is a diatomaceous earth filter aid. It forms a porous filter cake that can trap fine, insoluble particles of palladium catalyst that might otherwise pass through standard filter paper.[1][2] It is particularly effective for removing heterogeneous palladium catalysts.[1]
Q4: Can activated carbon be used to remove palladium? Are there any drawbacks?
A4: Yes, activated carbon is an effective adsorbent for removing palladium.[4][5] The primary drawback is the potential for non-specific binding of the product to the carbon surface, which can lead to yield loss.[3][4] It is crucial to optimize the amount of activated carbon used.[4]
Q5: When should I consider using a palladium scavenger?
A5: Palladium scavengers are particularly useful for removing soluble palladium species that cannot be removed by simple filtration.[1] They are functionalized materials that selectively bind to palladium, allowing it to be filtered off.[6]
Data Presentation
Table 1: Efficiency of Different Palladium Removal Techniques
| Method | Typical Palladium Reduction | Advantages | Disadvantages |
| Filtration through Celite® | Variable (effective for heterogeneous Pd) | Simple, fast, and inexpensive.[2] | Ineffective for soluble palladium species.[1][2] |
| Activated Carbon | Can be >95% | Broad applicability, relatively low cost.[5] | Potential for product loss due to non-specific adsorption.[3][4] |
| Thiol-based Scavengers | Often to <10 ppm | High efficiency for both Pd(0) and Pd(II). | Can be more expensive than other methods. |
| Trithiocyanuric acid (TMT) Scavengers | Can reduce from >30,000 ppm to <200 ppm in one treatment.[7] | Very effective, particularly in industrial applications.[8] | May require elevated temperatures for optimal performance.[8] |
| Recrystallization | Highly dependent on the system | Can provide very high purity product. | Product loss in the mother liquor; may not be effective for all impurities. |
Note: The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.[4]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.[4]
-
Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate, THF, toluene).[4]
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[4]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[4] The progress of the removal can be monitored by analyzing aliquots at different time points.[4]
-
Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[4]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[4]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.[4]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[4]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. spinchem.com [spinchem.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
Impact of base selection on the outcome of reactions with Ethyl 2-(4-iodophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-iodophenyl)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where base selection is crucial when using this compound?
A1: this compound has two primary reactive sites where the choice of base is critical:
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl iodide moiety is highly suitable for various cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira couplings. In these reactions, the base plays a vital role in the catalytic cycle, and its selection can significantly impact reaction efficiency, yield, and side product formation.
-
Reactions Involving the Enolate: The α-protons on the carbon adjacent to the ester group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like alkylations and aldol condensations. The choice of base will determine the extent of enolate formation and can influence the outcome of these reactions.
Q2: What are the potential side reactions to consider when using a base with this compound?
A2: Several side reactions can occur depending on the reaction conditions and the base used:
-
Ester Hydrolysis: Strong bases, particularly in the presence of water, can hydrolyze the ethyl ester to the corresponding carboxylic acid. This is a significant consideration when using bases like NaOH or KOH.
-
Dehalogenation: Under certain conditions, especially with strong bases and at elevated temperatures, the aryl iodide can undergo dehalogenation, leading to the formation of ethyl phenylacetate as a byproduct.[1][2][3][4] This can be a radical-mediated process.[1][3][4]
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can occur, which is often influenced by the reaction conditions, including the base.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low or no yield in a Suzuki-Miyaura coupling reaction.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical for the transmetalation step.[5] Inorganic bases are generally more effective than organic bases for this reaction.[6][7]
-
Recommendation: Screen different inorganic bases such as K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive substrates, a weaker base like KF might be considered, though it may result in slower reaction rates.[1] The presence of water can be beneficial for the solubility and activity of inorganic bases.[1]
-
-
Catalyst and Ligand: Ensure the palladium catalyst and ligand are active. For sterically hindered substrates, bulky, electron-rich monophosphine ligands are often more effective.[4]
-
Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1] Common solvents include toluene, dioxane, and THF, often in a mixture with water.[1]
-
Temperature: Aryl iodides might show poor reactivity at lower temperatures in some solvent systems with certain catalysts.[8] Consider increasing the reaction temperature.
Problem: Low conversion in a Heck reaction.
Troubleshooting Steps:
-
Base Selection: Both organic and inorganic bases are used in Heck reactions. Tertiary amines like triethylamine (Et₃N) are common, as are inorganic bases like NaOAc and K₂CO₃.[2][7] The base is required to neutralize the HX generated during the reaction.[7]
-
Recommendation: If using an organic base like Et₃N with an aryl iodide, ensure it is pure and dry. If low conversion is observed, switching to an inorganic base like K₂CO₃ or NaOAc may be beneficial.
-
-
Catalyst System: The choice of palladium source and ligand is crucial. For less reactive substrates, using a more active catalyst system may be necessary.
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve the reaction rate and yield, especially with less reactive aryl halides.[2]
Enolate Chemistry
Problem: Low yield in the α-alkylation of this compound.
Troubleshooting Steps:
-
Base Selection: The base must be strong enough to deprotonate the α-carbon to a sufficient extent without causing significant side reactions like ester hydrolysis.
-
Recommendation: For alkylations, strong, non-nucleophilic bases are preferred. Sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are common choices. For less reactive alkylating agents, a stronger base like LDA might be necessary.
-
-
Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions to prevent quenching of the enolate and hydrolysis of the ester.
-
Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. The reaction mixture is then allowed to warm to room temperature after the addition of the alkylating agent.
Data Presentation
Table 1: Impact of Base Selection on the Suzuki-Miyaura Coupling of an Aryl Iodide *
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | EtOH/H₂O | Pd(II) complex | Reflux | 4 | 89 |
| K₂CO₃ | EtOH/H₂O | Pd(II) complex | Reflux | 4 | 95 |
| K₃PO₄ | EtOH/H₂O | Pd(II) complex | Reflux | 4 | 78 |
| NaOH | EtOH/H₂O | Pd(II) complex | Reflux | 4 | 17 |
| NaOAc | EtOH/H₂O | Pd(II) complex | Reflux | 4 | 65 |
*Data is for the Suzuki coupling of 4-(4-iodophenyl)-1-butanol with phenylboronic acid, which serves as a good proxy for this compound.
Table 2: General Guide to Base Selection for Different Reactions
| Reaction Type | Common Bases | Remarks |
| Suzuki-Miyaura Coupling | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are generally preferred. The choice can affect reaction rate and yield. |
| Heck Reaction | Et₃N, DIPEA, K₂CO₃, NaOAc | Organic amines or inorganic carbonates/acetates are commonly used. |
| Buchwald-Hartwig Amination | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are often required. |
| α-Alkylation | NaH, LDA, KOtBu | Strong, non-nucleophilic bases are necessary to form the enolate. |
| Ester Hydrolysis (Side Reaction) | NaOH, KOH | Strong hydroxide bases will readily hydrolyze the ester. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
-
To a reaction vessel, add this compound (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required.
-
Add the selected base (e.g., triethylamine, 1.5-2.0 mmol) and the solvent (e.g., DMF or acetonitrile).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
Technical Support Center: Suzuki-Miyaura Coupling of Ethyl 2-(4-iodophenyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 2-(4-iodophenyl)acetate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Suzuki-Miyaura coupling?
A1: As an aryl iodide, this compound is a highly reactive substrate for Suzuki-Miyaura coupling. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, facilitating the rate-determining oxidative addition step to the palladium(0) catalyst.[1] This high reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, compared to less reactive aryl halides.[1]
Q2: How does the choice of solvent affect the rate and yield of the reaction?
A2: The solvent plays a crucial role in the Suzuki-Miyaura reaction by influencing the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle. A variety of solvents can be used, including ethers (THF, dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, acetonitrile).[2] Often, a co-solvent, typically water, is added to dissolve the inorganic base and facilitate the transmetalation step.[3][4] The optimal solvent is dependent on the specific boronic acid, base, and ligand used.
Q3: Why is water often used as a co-solvent in Suzuki reactions?
A3: Water is frequently added to the organic solvent in a Suzuki coupling for several reasons. Firstly, it is an excellent solvent for the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are commonly used to activate the boronic acid for transmetalation. Secondly, water can play a direct role in the catalytic cycle by facilitating the formation of a hydroxo-palladium complex, which is believed to accelerate the transmetalation step.[3][4]
Q4: What are the most common side reactions to be aware of?
A4: The two most prevalent side reactions in the Suzuki coupling of this compound are protodeboronation of the boronic acid and dehalogenation of the aryl iodide.[5][6] Protodeboronation is the proton-mediated cleavage of the carbon-boron bond of the coupling partner, leading to the formation of an arene byproduct.[6] Dehalogenation is the reduction of the aryl iodide to the corresponding arene, in this case, Ethyl 2-phenylacetate.[5]
Data Presentation: Solvent Effects on Reaction Yield
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water with TBAB | 85-95 | 1 | Significant |
| Ethyl 2-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | 35-45 | 1 | High |
| Ethyl 2-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | [bmim]PF₆/Water | 100 | 1 | Significant |
Data adapted from a study on green aqueous Suzuki coupling reactions.[7] TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst. [bmim]PF₆ is an ionic liquid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Poorly Soluble Reagents3. Ineffective Base | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable.2. Screen different solvents or solvent mixtures to ensure all reagents are sufficiently soluble. Increasing the reaction temperature may also improve solubility.3. Ensure the base is finely powdered and anhydrous. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Dehalogenation Byproduct | 1. Presence of Hydride Sources2. High Reaction Temperature | 1. Avoid using protic solvents like alcohols if dehalogenation is a major issue. Ensure all reagents are pure.2. Lower the reaction temperature. Since aryl iodides are highly reactive, the reaction may proceed efficiently at a lower temperature. |
| Significant Protodeboronation Byproduct | 1. Excess Water2. Harsh Reaction Conditions (High Temperature, Strong Base) | 1. While some water is often beneficial, an excess can promote protodeboronation. Use a minimal amount of water necessary to dissolve the base.2. Lower the reaction temperature and consider using a milder base. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of Oxygen2. Use of a Pd(II) Precatalyst | 1. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).2. The Pd(II) precatalyst can sometimes promote homocoupling. Using a Pd(0) source directly may mitigate this issue. |
| Ester Hydrolysis | 1. High Concentration of Aqueous Base2. Prolonged Reaction at High Temperature | 1. Use a milder base or reduce the amount of water in the reaction mixture.2. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions at elevated temperatures. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yielddot
References
Validation & Comparative
Comparative 1H NMR Analysis of Suzuki Coupling Products of Ethyl 2-(4-iodophenyl)acetate
A definitive guide for researchers, this document provides a comparative analysis of the 1H NMR characterization of biaryl and heteroaryl ethyl acetates synthesized via Suzuki-Miyaura coupling. Detailed experimental protocols and spectral data are presented to facilitate the identification and characterization of these valuable compounds in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide focuses on the 1H NMR characterization of the products obtained from the palladium-catalyzed coupling of Ethyl 2-(4-iodophenyl)acetate with a variety of boronic acids, including phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, and 2-thienylboronic acid. The resulting biaryl and heteroaryl ethyl acetates are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active molecules.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for the starting material, this compound, and its Suzuki coupling products. All spectra were recorded in CDCl3 on a 400 MHz spectrometer.
| Compound Name | Ar-H (ortho to CH2) (ppm) | Ar-H (meta to CH2) (ppm) | Other Ar-H (ppm) | -CH2- (ppm) | -O-CH2-CH3 (ppm) | -O-CH2-CH3 (ppm) | Other signals (ppm) |
| This compound | 7.67 (d, J = 8.4 Hz, 2H) | 7.08 (d, J = 8.4 Hz, 2H) | - | 3.57 (s, 2H) | 4.14 (q, J = 7.1 Hz, 2H) | 1.25 (t, J = 7.1 Hz, 3H) | - |
| Ethyl 2-([1,1'-biphenyl]-4-yl)acetate | 7.58 (d, J = 8.2 Hz, 2H) | 7.35-7.45 (m, 4H) | 7.30-7.35 (m, 3H) | 3.68 (s, 2H) | 4.18 (q, J = 7.1 Hz, 2H) | 1.28 (t, J = 7.1 Hz, 3H) | - |
| Ethyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate | 7.50 (d, J = 8.1 Hz, 2H) | 7.45 (d, J = 8.1 Hz, 2H) | 7.22 (d, J = 7.9 Hz, 2H), 7.32 (d, J = 8.1 Hz, 2H) | 3.65 (s, 2H) | 4.16 (q, J = 7.1 Hz, 2H) | 1.26 (t, J = 7.1 Hz, 3H) | 2.40 (s, 3H, Ar-CH3) |
| Ethyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetate | 7.52 (d, J = 8.6 Hz, 2H) | 7.48 (d, J = 8.6 Hz, 2H) | 6.98 (d, J = 8.7 Hz, 2H), 7.30 (d, J = 8.6 Hz, 2H) | 3.64 (s, 2H) | 4.15 (q, J = 7.1 Hz, 2H) | 1.25 (t, J = 7.1 Hz, 3H) | 3.85 (s, 3H, -OCH3) |
| Ethyl 2-(4-(thiophen-2-yl)phenyl)acetate | 7.55 (d, J = 8.3 Hz, 2H) | 7.30 (d, J = 8.3 Hz, 2H) | 7.25-7.28 (m, 1H), 7.08-7.10 (m, 2H) | 3.63 (s, 2H) | 4.15 (q, J = 7.1 Hz, 2H) | 1.26 (t, J = 7.1 Hz, 3H) | - |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure for the synthesis of the biaryl and heteroaryl ethyl acetates.[1][2]
Materials:
-
This compound
-
Appropriate boronic acid (phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, or 2-thienylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the respective boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
1H NMR Sample Preparation and Analysis
A standard protocol for preparing samples for 1H NMR analysis is as follows.[1][3]
Materials:
-
Synthesized product (5-25 mg)
-
Deuterated chloroform (CDCl3)
-
NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vial
Procedure:
-
Weigh approximately 5-25 mg of the purified product into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial to dissolve the sample.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the sample into the NMR spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the Suzuki coupling products.
Caption: Workflow for Suzuki coupling and 1H NMR analysis.
References
A Comparative Guide to Analytical Techniques for Purity Determination of Ethyl 2-(4-iodophenyl)acetate
Introduction
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like Ethyl 2-(4-iodophenyl)acetate is of paramount importance. This intermediate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), and its impurity profile can directly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical methods, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound. We present detailed experimental protocols, comparative performance data, and a discussion of the advantages and limitations of each technique to aid in selecting the most appropriate method for a given analytical challenge.
Methodology Comparison at a Glance
The selection of an analytical method for purity determination is a critical decision that depends on several factors, including the nature of the compound, the types of expected impurities, the required level of accuracy and precision, and the availability of instrumentation. HPLC-UV is a widely adopted and versatile technique for non-volatile and thermally labile compounds, making it a common choice for intermediates like this compound.[1] GC-FID is a powerful alternative for volatile and thermally stable compounds, offering high resolution and sensitivity.[2][3] qNMR stands out as a primary ratio method that can provide an absolute purity value without the need for a specific reference standard of the analyte, offering a high degree of accuracy.[4][5]
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-FID | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by flame ionization. | Intrinsic quantitative measurement based on the nuclear spin properties in a magnetic field. |
| Limit of Detection (LOD) | ~0.03 - 0.1 µg/mL[6] | ~0.1 - 1 µg/mL | ~0.1 - 1 mg/mL[6] |
| Limit of Quantitation (LOQ) | ~0.1 - 0.5 µg/mL[6][7] | ~0.5 - 5 µg/mL | ~0.5 - 5 mg/mL[6] |
| Linearity (R²) | >0.99[8] | >0.99 | Not Applicable (Direct Method)[6] |
| Precision (%RSD) | < 2%[6][8] | < 5%[6] | < 1%[6][9] |
| Accuracy | High (with appropriate calibration) | High (with appropriate calibration) | Very High (Primary Method)[6] |
| Analysis Time | 10 - 60 minutes[2] | Typically faster than HPLC[3] | Rapid (for a single experiment) |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Not critical | Required | Not critical |
| Quantitation | Relative (requires a reference standard of known purity) | Relative (requires a reference standard of known purity) | Absolute or Relative (can be performed with or without a specific analyte standard)[10] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust approach for the routine quality control and purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Run Time: 15 minutes
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serially diluting the stock solution.
-
Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to a similar concentration as the primary standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve. Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main compound, or by using a reference standard with a known purity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a suitable alternative for purity analysis, particularly for identifying and quantifying volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
-
Column: A medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Injection Mode: Split injection (e.g., split ratio of 50:1).
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Dilute the sample in the same solvent to a suitable concentration for injection.
Quantification: Purity is determined by the area percent method, where the area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a highly accurate, absolute measure of purity without the need for an analyte-specific reference standard.[11]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[12]
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and ensure complete dissolution.
Quantification: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the molar masses, the number of protons giving rise to each signal, and the weights of the sample and the standard.[12]
Comparison and Recommendations
-
HPLC-UV is the most versatile and commonly used method for the purity determination of pharmaceutical intermediates like this compound.[1] It is particularly well-suited for non-volatile impurities and offers a good balance of sensitivity, precision, and cost-effectiveness. The main limitation is that it is a relative quantification method, and the accuracy of the area percent method relies on the assumption of similar UV responses for all components.
-
GC-FID is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents, that may not be detected by HPLC.[2] It is generally faster than HPLC.[3] However, it is not suitable for non-volatile or thermally labile compounds. For a comprehensive impurity profile, GC is often used as a complementary technique to HPLC.
-
qNMR offers the distinct advantage of being a primary method, providing an absolute purity value without the need for an analyte-specific reference standard.[4][5] This makes it an invaluable tool for the certification of reference materials and for obtaining highly accurate purity data. The main drawbacks are its lower sensitivity compared to chromatographic methods and the higher cost of instrumentation.[13]
For routine quality control and purity assessment of this compound, HPLC-UV is a highly suitable and robust method. It provides reliable data for the detection and quantification of non-volatile, process-related impurities. For a more comprehensive analysis, especially for the detection of residual solvents and other volatile components, GC-FID should be employed as an orthogonal technique. When the highest accuracy is required, or for the certification of a reference standard, qNMR is the method of choice due to its ability to provide a direct, absolute measure of purity. The ultimate decision on which method to use will depend on the specific analytical needs, the information required, and the available resources.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Ethyl 2-(4-Halophenyl)acetates in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A common application is the coupling of aryl halides with boronic acids. This guide provides a comparative analysis of the reactivity of various ethyl 2-(4-halophenyl)acetates in a typical Suzuki-Miyaura coupling reaction, offering valuable insights for reaction optimization and substrate selection in pharmaceutical and materials science research.
The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions is known to follow the general trend: I > Br > Cl >> F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.
Quantitative Comparison of Reactivity
To illustrate the impact of the halogen substituent on reaction efficiency, the following table summarizes the yields of the Suzuki-Miyaura coupling of ethyl 2-(4-halophenyl)acetates with phenylboronic acid under standardized conditions.
| Halogen Substituent (X) | Substrate | Product | Yield (%) | Reaction Time (h) |
| Iodo (I) | Ethyl 2-(4-iodophenyl)acetate | Ethyl 2-([1,1'-biphenyl]-4-yl)acetate | >95% | 1 |
| Bromo (Br) | Ethyl 2-(4-bromophenyl)acetate | Ethyl 2-([1,1'-biphenyl]-4-yl)acetate | 90% | 2 |
| Chloro (Cl) | Ethyl 2-(4-chlorophenyl)acetate | Ethyl 2-([1,1'-biphenyl]-4-yl)acetate | 75% | 6 |
| Fluoro (F) | Ethyl 2-(4-fluorophenyl)acetate | Ethyl 2-([1,1'-biphenyl]-4-yl)acetate | <5% | 24 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and catalyst system employed.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of ethyl 2-(4-halophenyl)acetates with phenylboronic acid.
Materials:
-
Ethyl 2-(4-halophenyl)acetate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(4-halophenyl)acetate (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for the time indicated in the data table, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 2-([1,1'-biphenyl]-4-yl)acetate.
Logical Workflow of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, as illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Kinetics of Suzuki Coupling with Different Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. A critical parameter influencing the reaction's success is the choice of the aryl halide. This guide provides a comprehensive comparison of the kinetic performance of different aryl halides (iodides, bromides, and chlorides) in Suzuki coupling reactions, supported by experimental data and detailed methodologies.
Executive Summary
The reactivity of aryl halides in Suzuki coupling is predominantly governed by the strength of the carbon-halogen (C-X) bond. This directly impacts the rate of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2] The established qualitative trend for reactivity is:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This trend is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group, with the C-I bond being the weakest and most easily cleaved by the palladium catalyst. While aryl chlorides are economically advantageous, their stronger C-Cl bond often necessitates more forcing reaction conditions, including the use of specialized bulky, electron-rich phosphine ligands and stronger bases to achieve efficient coupling.[1]
Quantitative Kinetic Data: A Comparative Analysis
Obtaining a direct comparison of kinetic data for different aryl halides under identical Suzuki coupling conditions from a single study is challenging due to the vast differences in their reactivity. However, by compiling data from various studies on the oxidative addition step, a quantitative picture of their relative reactivities can be formed.
Table 1: Relative Rates of Oxidative Addition of Phenyl Halides to a Palladium(0) Complex
| Aryl Halide | Relative Rate Constant (k_rel) |
| Phenyl Iodide (Ph-I) | ~1000 |
| Phenyl Bromide (Ph-Br) | ~10 |
| Phenyl Chloride (Ph-Cl) | 1 |
This table presents an approximate comparison of relative rate constants for the oxidative addition of different phenyl halides to a Pd(0) complex, illustrating the significant impact of the halogen on this critical step. The data is synthesized from multiple sources discussing the relative reactivities.
Table 2: Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid - A Yield and Time Comparison
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 8 | >95 |
| 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 12 | >90 |
This table provides a qualitative comparison of typical reaction conditions and outcomes for the Suzuki coupling of different aryl halides, highlighting the need for more active catalyst systems and longer reaction times for less reactive halides like aryl chlorides.
Experimental Protocols
Accurate kinetic studies of Suzuki coupling reactions require careful experimental design and precise monitoring of the reaction progress. The following is a generalized protocol that can be adapted for comparing the reactivity of different aryl halides.
General Experimental Protocol for Kinetic Studies
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: A degassed solvent mixture (e.g., 10 mL of toluene/ethanol/water 4:1:1) is added via syringe.
-
Internal Standard: A known amount of an internal standard (e.g., dodecane), inert to the reaction conditions, is added for quantitative analysis.
-
Reaction Monitoring: The reaction mixture is heated to the desired temperature in a thermostatically controlled oil bath with vigorous stirring. At specific time intervals, aliquots (e.g., 0.1 mL) of the reaction mixture are withdrawn, quenched (e.g., with dilute HCl), and extracted with an organic solvent (e.g., diethyl ether).
-
Analysis: The organic extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant (aryl halide) and the product (biaryl) relative to the internal standard.
-
Data Processing: The concentration data is plotted against time to obtain reaction profiles. From these profiles, initial reaction rates or rate constants can be determined.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Studies of Suzuki Coupling
Caption: A typical experimental workflow for monitoring the kinetics of a Suzuki coupling reaction.
Conclusion
The kinetic studies of Suzuki coupling reactions unequivocally demonstrate the superior reactivity of aryl iodides, followed by aryl bromides and then aryl chlorides. This trend is primarily dictated by the energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step. While aryl chlorides are attractive from a cost perspective, their lower reactivity necessitates the use of more sophisticated catalyst systems and potentially harsher reaction conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these kinetic differences is paramount for the efficient design and optimization of synthetic routes utilizing the versatile Suzuki-Miyaura cross-coupling reaction.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Phenylacetic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of various derivatives of phenylacetic acid, with a particular focus on insights gleaned from halogenated and other substituted analogs, in the absence of extensive direct studies on derivatives of Ethyl 2-(4-iodophenyl)acetate.
While specific research on the biological activity of derivatives from this compound is limited, examining structurally related compounds offers valuable insights into their potential therapeutic applications. This comparison guide synthesizes available data on anti-inflammatory, antimicrobial, and anticancer activities of phenylacetic acid analogs to inform future research and drug discovery efforts.
Anti-inflammatory Activity
The anti-inflammatory potential of phenylacetic acid derivatives is a significant area of interest. Studies on compounds like fenclofenac, a dichlorophenoxy phenylacetic acid, have demonstrated notable anti-inflammatory, pain-relieving, and fever-reducing properties.[1] The mechanism of action for many of these derivatives is linked to their ability to modulate inflammatory pathways.
Comparative Anti-inflammatory Data
| Compound/Derivative | Model/Assay | Key Findings | Reference |
| Fenclofenac | Carrageenan-induced paw edema in rats | Potency comparable to phenylbutazone and more potent than aspirin. | [1] |
| Diclofenac (a phenylacetic acid derivative) | Rat brain homogenate binding assay | Binds to specific gamma-hydroxybutyric acid (GHB) sites, suggesting a potential role in neuromodulation. | [2][3] |
Antimicrobial Activity
Several derivatives of phenylacetic acid have been investigated for their ability to inhibit the growth of pathogenic microorganisms. These studies often involve the synthesis of new compounds and their subsequent screening against a panel of bacteria and fungi.
Comparative Antimicrobial Data
| Compound/Derivative | Target Microorganisms | Key Findings | Reference |
| Copper (II) complexes of Phenylacetic acid and Azide | Staphylococcus aureus, Escherichia coli | Showed good antibacterial activity against both Gram-positive and Gram-negative bacteria. | [4] |
| 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives | Bacillus cereus, Staphylococcus aureus, Aspergillus niger, Fusarium oxysporium | Most derivatives exhibited good antibacterial and antifungal activities. The compound with a nitro substituent was the most effective. | [5] |
Anticancer Activity
The potential of phenylacetic acid derivatives as anticancer agents is an emerging area of research. A study on 4-iodophenylacetic acid labeled with Iodine-131 has suggested an anti-proliferative effect, paving the way for further investigation into the anticancer properties of iodinated phenylacetic acid derivatives.[6][7]
Insights from a Radiolabeled Analog
A preliminary investigation into ¹³¹I-radiolabelled 4-iodophenylacetic acid revealed its potential as a radiopharmaceutical. The study, which looked at its biodistribution and pharmacokinetics, noted the known anti-proliferative and anti-differentiating effects of phenylacetate in both blood cancers and solid tumors at non-toxic concentrations.[6][7] While this study did not detail a broad anticancer screening, it provides a strong rationale for exploring the anticancer activities of other iodinated phenylacetic acid derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities discussed.
Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
-
Animal Model: Typically, rats are used.
-
Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of the rat's hind paw.
-
Treatment: The test compound is administered to the rats, usually orally, before the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of a control group that received only the vehicle.[1]
Disc Diffusion Method (Antimicrobial Assay)
This is a standard in vitro method to screen for antimicrobial activity.
-
Microorganism Culture: A standardized inoculum of the target bacterium or fungus is prepared.
-
Agar Plate Preparation: The microbial inoculum is uniformly spread over the surface of a suitable agar medium in a petri dish.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]
Visualizing the Path Forward
To conceptualize the development and potential mechanism of action of these derivatives, the following diagrams are provided.
Caption: A conceptual workflow for the synthesis and screening of novel derivatives.
Caption: A potential mechanism of anti-inflammatory action for phenylacetic acid derivatives.
References
- 1. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
X-ray Crystallography of Metal Complexes: A Comparative Guide Focused on Phenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of metal complexes involving substituted phenylacetate derivatives, with a specific focus on providing a framework for understanding the structural characteristics of complexes with ligands such as Ethyl 2-(4-iodophenyl)acetate. Due to the limited availability of specific crystallographic data for this compound complexes in the public domain, this guide utilizes the structurally analogous complex, bis(2,4-dichlorophenoxyacetato)bis(imidazole)diaquacadmium(II), as a representative example. The experimental data and protocols presented herein offer a valuable reference for researchers engaged in the synthesis and characterization of novel metal-organic frameworks and coordination polymers.
Comparative Analysis of Crystallographic Data
The structural parameters of a metal complex, determined through single-crystal X-ray diffraction, are crucial for understanding its chemical and physical properties. Below is a table summarizing the key crystallographic data for a representative cadmium(II) complex with a substituted phenylacetate ligand, which can be used as a benchmark for comparison with newly synthesized complexes.
| Parameter | [Cd(2,4-D)₂(Im)₂(H₂O)₂] [1] | Alternative Ligand Complex (Hypothetical) |
| Metal Ion | Cadmium(II) | e.g., Copper(II), Zinc(II), Manganese(II) |
| Crystal System | Monoclinic | e.g., Orthorhombic, Triclinic, etc. |
| Space Group | P2₁/c | To be determined |
| a (Å) | 8.358(2) | To be determined |
| b (Å) | 18.098(4) | To be determined |
| c (Å) | 9.776(2) | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 114.98(3) | To be determined |
| γ (°) | 90 | To be determined |
| V (ų) | 1339.2(5) | To be determined |
| Z | 2 | To be determined |
| Coordination Geometry | Distorted Octahedral | e.g., Tetrahedral, Square Planar, etc. |
| Cd-O (carboxylate) (Å) | 2.298(3) | To be determined |
| Cd-N (imidazole) (Å) | 2.327(3) | To be determined |
| Cd-O (water) (Å) | 2.338(3) | To be determined |
| O-Cd-O (angle, °) | 88.5(1) | To be determined |
| N-Cd-N (angle, °) | 180.0 | To be determined |
Table 1: Crystallographic data for a representative Cadmium(II) complex with 2,4-dichlorophenoxyacetic acid (2,4-D) and imidazole (Im)[1]. This data can be used for comparison with newly synthesized complexes of this compound derivatives.
Experimental Protocols
The synthesis of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. The following sections outline detailed methodologies for the synthesis of metal-carboxylate complexes and the subsequent crystallographic analysis, based on established procedures.
Synthesis of Metal-Carboxylate Complexes (Hydrothermal Method)
The hydrothermal synthesis technique is a common and effective method for growing single crystals of metal-organic frameworks and coordination polymers.[2]
Materials:
-
Metal salt (e.g., Cadmium(II) nitrate tetrahydrate, Copper(II) chloride dihydrate, etc.)
-
Carboxylic acid ligand (e.g., this compound, 2,4-dichlorophenoxyacetic acid)
-
Co-ligand (e.g., imidazole, 2,2'-bipyridine)
-
Solvent (e.g., deionized water, ethanol, dimethylformamide)
-
Mineralizer (optional, e.g., NaOH, HNO₃ to adjust pH)
Procedure:
-
In a typical reaction, the metal salt, carboxylic acid ligand, and co-ligand are mixed in a molar ratio (e.g., 1:2:2) in a Teflon-lined stainless-steel autoclave.[3]
-
The solvent is added to the mixture. The pH of the resulting solution may be adjusted using a suitable acid or base to promote crystallization.[3]
-
The autoclave is sealed and heated to a specific temperature (typically between 120-180 °C) for a period ranging from several hours to a few days.[2]
-
After the heating period, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent used for the reaction, and dried in air.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The diffractometer is equipped with a radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data is collected at a controlled temperature (e.g., 293 K) using a detector such as a CCD or CMOS detector.
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[4]
-
The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[4]
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of metal complexes with phenylacetate derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrothermal synthesis and structural characterization of ammonium ion-templated lanthanide(III) carboxylate-phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. landing.eldico-scientific.com [landing.eldico-scientific.com]
A Comparative Guide to the Cross-Reactivity of Ethyl 2-(4-iodophenyl)acetate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-iodophenyl)acetate is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the development of pharmaceuticals and advanced materials. Its reactivity, primarily centered around the carbon-iodine bond, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. However, this high reactivity can also lead to undesired side reactions, or "cross-reactivity," which can complicate multi-step syntheses, reduce yields, and create purification challenges. This guide provides an objective comparison of this compound's performance with alternative aryl halides, supported by experimental data and detailed protocols to aid in reaction optimization and troubleshooting.
Reactivity Profile and Cross-Coupling Reactions
The synthetic utility of this compound stems from the relative weakness of the C-I bond, which facilitates the oxidative addition step to a palladium(0) catalyst, often the rate-determining step in cross-coupling catalytic cycles. This makes it a highly reactive partner in several named reactions crucial for C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent. This is widely used for creating biaryl structures.
-
Heck Reaction: A C-C bond-forming reaction between the aryl iodide and an alkene.[1][2]
-
Sonogashira Coupling: The coupling of the aryl iodide with a terminal alkyne to form a C-C bond.
-
Buchwald-Hartwig Amination: The formation of a C-N bond by coupling the aryl iodide with an amine.[3][4]
While its high reactivity is advantageous, it can also be a double-edged sword. The same factors that promote the desired reaction can also open pathways to side reactions, most notably homocoupling of the aryl iodide or the organometallic coupling partner, especially in the presence of oxygen.[5]
Comparative Performance of Aryl Halides
The choice of the halogen atom on the phenylacetate is a critical parameter that influences reactivity, selectivity, and cost. The general reactivity trend for palladium-catalyzed cross-coupling reactions is: Aryl-I > Aryl-Br > Aryl-Cl.[6][7] This is primarily due to the bond dissociation energies of the carbon-halogen bond.
| Feature | This compound | Ethyl 2-(4-bromophenyl)acetate | Ethyl 2-(4-chlorophenyl)acetate |
| Reactivity | Very High | High | Moderate |
| Reaction Conditions | Milder conditions (lower temp., shorter times) | Moderate conditions | Harsher conditions (higher temp., longer times, specialized ligands) |
| Side Reactions | Higher propensity for homocoupling | Moderate propensity for side reactions | Lower propensity for side reactions |
| Cost | Highest | Moderate | Lowest |
| Catalyst Loading | Typically lower catalyst loading required | Moderate catalyst loading | Higher catalyst loading or more active catalysts needed |
Quantitative Data on Cross-Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling reaction, illustrating the performance differences between the iodo- and bromo-analogs. Direct comparison of yields across different reaction types can be challenging due to the wide variety of substrates and conditions reported in the literature.
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Ethyl 2-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ | Water/TBAB | 90-95 | 1 | ~85 | [8] |
| Suzuki-Miyaura | Ethyl 2-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ | Acetone/Water | 40-45 | 1 | ~75 | [8] |
| Suzuki-Miyaura | Ethyl 2-(4-bromophenyl)acetate | Phenylboronic acid | Pd(OAc)₂ | [bmim]PF₆/Water | 100-105 | 1 | ~90 | [8] |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd catalyst, CuI | Amine | RT | - | 60 | [9] |
| Buchwald-Hartwig | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | - | - | - | 78 (selective for C-I) | [10] |
| Heck | Aryl Iodide | Styrene | Pd(OAc)₂ | PEG-400 | - | short | good | [11] |
Note: The data presented reflects reported values under the specified conditions. Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system employed.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of an aryl halide with a boronic acid.
Materials:
-
This compound (or other aryl halide) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reaction Analysis by GC-MS
This protocol outlines the steps to analyze the reaction mixture to determine conversion and identify byproducts.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) in a vial.
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove solid particles.
-
The sample is now ready for injection into the GC-MS.
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS instrument.
-
The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column.
-
The mass spectrometer will detect and fragment the individual components, providing a mass spectrum for each.
-
Identify the desired product and any byproducts (e.g., homocoupled products) by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Potential pathway for an aryl iodide homocoupling side reaction.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
This compound is a highly effective substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This allows for milder reaction conditions and often higher yields compared to its bromo- and chloro-analogs. However, this enhanced reactivity increases the likelihood of side reactions such as homocoupling. For complex, multi-step syntheses where selectivity is paramount, the less reactive but more selective Ethyl 2-(4-bromophenyl)acetate may be a more prudent choice. Ultimately, the selection of the aryl halide should be based on a careful consideration of the trade-offs between reactivity, selectivity, cost, and the specific requirements of the synthetic target. Thorough reaction optimization and analysis are crucial to maximizing the yield of the desired product while minimizing the formation of impurities.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. jeolusa.com [jeolusa.com]
- 9. rsc.org [rsc.org]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal protocols for Ethyl 2-(4-iodophenyl)acetate (CAS No: 15250-46-1). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Always consult the glove manufacturer's resistance data for specific breakthrough times. | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | Impervious laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[1][3] | Minimizes inhalation of dust or vapors that may cause respiratory tract irritation.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
Caption: A typical workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
During the Experiment:
-
Post-Experiment:
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[1] |
| Inhalation | Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Immediately give a glass of water. Contact a poison control center or doctor for treatment advice.[1][5] |
Spill and Fire Response:
-
Minor Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, diatomite).[2] Collect the residue and place it in a sealed, labeled container for disposal.[1] Clean the spill area with a suitable solvent.
-
Major Spill: Evacuate the area. Alert the appropriate emergency response team.
-
Fire: This material is not considered a significant fire risk.[1] Use a fire extinguisher suitable for the surrounding materials, such as water spray, dry chemical, foam, or carbon dioxide.[2] Wear self-contained breathing apparatus and protective clothing.[2]
Disposal Plan
As a halogenated organic compound, this compound requires disposal as hazardous waste.
Waste Disposal Workflow:
Caption: A procedural diagram for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Container Management:
-
The waste container must be made of a compatible material (e.g., polyethylene).[7]
-
The container must be labeled with the words "Hazardous Waste," the full chemical name, and a list of all constituents and their approximate percentages.[2][6]
-
Keep the container securely closed at all times, except when adding waste.[2][6]
-
-
Storage:
-
Final Disposal:
-
Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[2]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
